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Compound of Interest

Compound Name: 4-(3-Methylphenyl)piperidin-4-ol

Cat. No.: B1590101

An In-depth Technical Guide to 4-(3-Methylphenyl)piperidin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(3-Methylphenyl)piperidin-4-ol,
a heterocyclic compound of significant interest in medicinal chemistry. The document
delineates its core physicochemical properties, provides a detailed, field-proven synthetic
protocol via Grignard reaction, and discusses the analytical techniques essential for its
structural elucidation and characterization. As a key structural motif, the 4-aryl-piperidin-4-ol
scaffold serves as a foundational building block for a diverse range of biologically active
molecules. This guide explains the causality behind critical experimental choices and offers
insights grounded in established chemical principles, serving as a vital resource for
professionals engaged in synthetic chemistry and drug discovery.

Introduction: The Significance of the 4-Aryl-
Piperidin-4-ol Scaffold

The piperidine ring is a ubiquitous scaffold in pharmaceutical sciences, forming the core of
numerous approved drugs.[1] Within this class, the 4-aryl-piperidin-4-ol motif is a particularly
privileged structure. It incorporates a piperidin-4-ol core, a known pharmacophore, with an aryl
group and a hydroxyl group attached to the same quaternary carbon.[1] This arrangement
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creates a tertiary alcohol, a feature that profoundly influences the molecule's three-dimensional
conformation, binding properties, and metabolic stability.[1]

4-(3-Methylphenyl)piperidin-4-ol is a specific analogue that presents unique characteristics.
The methyl group at the meta-position of the phenyl ring can modulate electronic properties
and steric interactions with biological targets, potentially leading to enhanced potency or
selectivity for specific receptors.[1] Historically, modifications of the 4-phenylpiperidine structure
led to landmark therapeutics, including potent synthetic opioid analgesics.[1] Modern research
continues to leverage this scaffold for developing novel agents targeting a range of receptors,
making a thorough understanding of its synthesis and properties essential for innovation.

Physicochemical and Structural Properties

The fundamental properties of 4-(3-Methylphenyl)piperidin-4-ol are summarized below.
These identifiers are critical for substance registration, safety data sheet (SDS) consultation,
and analytical characterization.

Property Value Source(s)
CAS Number 71916-57-9 [1][2]
Molecular Formula C12H17NO [2]
Molecular Weight 191.27 g/mol [1][2]

CC1=CC=CC(=C1)C2(CCNCC
2)0

Canonical SMILES

DDGOHIWHCKUFKW-
InChl Key [1112]
UHFFFAOYSA-N

4-(m-Tolyl)piperidin-4-ol, 4-(3-
Synonyms o [2]
methylphenyl)-4-piperidinol

Synthesis Methodology: A Validated Protocol

The construction of the 4-aryl-4-hydroxypiperidine scaffold is most reliably achieved through
the nucleophilic addition of an organometallic reagent to an N-protected 4-piperidone
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precursor. The Grignard reaction is the preeminent choice for this transformation due to its high
yield, operational simplicity, and the commercial availability of starting materials.

Rationale for the Synthetic Route

The chosen strategy involves two primary stages: the formation of a Grignard reagent from 3-
bromotoluene and its subsequent reaction with N-benzyl-4-piperidone.

» N-Protection: The piperidine nitrogen is basic and nucleophilic, which would cause it to react
with and quench the highly reactive Grignard reagent. Therefore, protecting the nitrogen is
mandatory. The benzyl (Bn) group is an ideal protecting group for this synthesis as it is
robust, stable to the strongly basic conditions of the Grignard reaction, and can be readily
removed via catalytic hydrogenation if the free amine is desired for subsequent
derivatization.

e Grignard Reagent Formation: 3-methylphenylmagnesium bromide is formed by reacting 3-
bromotoluene with magnesium metal.[1] This reaction requires strictly anhydrous conditions,
as any protic solvent (like water or alcohols) will immediately protonate and destroy the
Grignard reagent.[3]

» Nucleophilic Addition: The Grignard reagent acts as a potent nucleophile, attacking the
electrophilic carbonyl carbon of N-benzyl-4-piperidone. This step forms a new carbon-carbon
bond and creates a magnesium alkoxide intermediate, which upon acidic workup, is
protonated to yield the final tertiary alcohol product.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, from starting materials to the
final product.
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Grignard Reagent Preparation
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Caption: Synthesis workflow for 4-(3-Methylphenyl)piperidin-4-ol.

Step-by-Step Experimental Protocol
Step 1: Preparation of 3-Methylphenylmagnesium Bromide (Grignard Reagent)
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Setup: Assemble a three-neck round-bottom flask equipped with a reflux condenser, a
dropping funnel, and a nitrogen inlet. All glassware must be rigorously flame-dried or oven-
dried (120°C overnight) and cooled under a stream of dry nitrogen to exclude atmospheric
moisture.

Reagents: Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to
activate the magnesium surface.

Initiation: Add a small portion of a solution of 3-bromotoluene (1.0 eq.) in anhydrous diethyl
ether via the dropping funnel. Gentle warming may be required to initiate the reaction, which
is indicated by the disappearance of the iodine color and gentle bubbling.

Addition: Once initiated, add the remaining 3-bromotoluene solution dropwise at a rate that
maintains a gentle reflux.

Completion: After the addition is complete, continue to stir the grey, cloudy mixture at reflux
for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

Step 2: Synthesis of 1-Benzyl-4-(3-methylphenyl)piperidin-4-ol

Cooling: Cool the freshly prepared Grignard solution to 0°C using an ice bath.

Substrate Addition: Prepare a solution of N-benzyl-4-piperidone (0.9 eq.) in anhydrous
diethyl ether. Add this solution dropwise to the stirred Grignard reagent at 0°C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture
to warm to room temperature. Stir for 2-4 hours. The progress can be monitored by Thin
Layer Chromatography (TLC).

Quenching & Workup: Cool the reaction mixture again to 0°C. Cautiously quench the
reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium
chloride (NH4ClI). This acidic salt solution protonates the alkoxide and hydrolyzes any
unreacted Grignard reagent without being overly acidic, which could cause dehydration of
the tertiary alcohol product.

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with
diethyl ether or ethyl acetate. Combine the organic layers.
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium
sulfate (NazS0a), filter, and concentrate under reduced pressure to yield the crude product.
Further purification can be achieved by column chromatography on silica gel or by
recrystallization.

Step 3 (Optional): N-Debenzylation

Setup: Dissolve the purified 1-benzyl-4-(3-methylphenyl)piperidin-4-ol in methanol or
ethanol.

Catalyst: Add a catalytic amount of palladium on carbon (10% Pd/C).

Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr
hydrogenator) and stir vigorously until TLC analysis indicates the complete consumption of
the starting material.

Filtration & Isolation: Filter the reaction mixture through a pad of Celite to remove the
palladium catalyst. Rinse the pad with methanol. Concentrate the filtrate under reduced
pressure to yield the final product, 4-(3-Methylphenyl)piperidin-4-ol.

Structural Elucidation and Characterization

Unambiguous confirmation of the synthesized structure is achieved through a combination of

standard spectroscopic techniques.

'H NMR (Proton NMR): The *H NMR spectrum is expected to show distinct signals for each
type of proton. A singlet around 6 2.3-2.4 ppm would correspond to the methyl (—CH3)
protons on the phenyl ring. The aromatic protons of the m-substituted ring will appear as a
complex multiplet pattern between & 7.0-7.5 ppm. The protons on the piperidine ring will
typically appear as broad multiplets in the & 1.5-3.5 ppm region due to complex spin-spin
coupling and conformational dynamics. A broad singlet, which may be exchangeable with
D20, will correspond to the hydroxyl (—OH) proton.

13C NMR (Carbon-13 NMR): The spectrum will show a signal for the methyl carbon around &
21-22 ppm. The aliphatic carbons of the piperidine ring will appear in the & 35-65 ppm range.
The quaternary carbon bearing the hydroxyl and aryl groups (C-OH) is a key diagnostic
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peak, expected around & 70-75 ppm. The aromatic carbons will resonate in the & 120-145
ppm region.

e FTIR (Fourier-Transform Infrared) Spectroscopy: The FTIR spectrum provides confirmation
of key functional groups. A strong, broad absorption band in the region of 3200-3600 cm~1 is
characteristic of the O-H stretching vibration of the alcohol. Aliphatic C-H stretching will be
observed just below 3000 cm~1, while aromatic C-H stretching appears just above 3000
cm~1, A C-O stretching vibration for the tertiary alcohol should be visible in the 1100-1200
cm~!range.

o Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the
compound. Techniques like Electrospray lonization (ESI) would be expected to show a
prominent peak for the protonated molecule [M+H]*+ at m/z 192.28.

Applications in Research and Drug Development

4-(3-Methylphenyl)piperidin-4-ol is not typically an end-product but rather a crucial
intermediate or building block. Its value lies in the versatility of its structure for further chemical
modification.

« Scaffold for Opioid Analgesics: The 4-arylpiperidine core is central to the pharmacophore of
pethidine-like opioid analgesics. The hydroxyl group and the meta-methyl substitution pattern
can be exploited to fine-tune binding affinity and selectivity for mu, delta, and kappa opioid
receptors.

» Ligands for Sigma Receptors: The 4-phenylpiperidine framework is also a key component in
many high-affinity sigma receptor ligands.[4] These receptors are implicated in a variety of
central nervous system functions, and their modulation is a target for novel antipsychotic and
neuroprotective agents.

* Probes for CNS Targets: The ability to derivatize the piperidine nitrogen allows for the
introduction of various pharmacophoric elements, enabling the synthesis of compound
libraries for screening against a wide array of CNS targets, including dopamine and
serotonin receptors. The core scaffold provides a rigid anchor to orient these functionalities
in three-dimensional space.
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Conclusion

4-(3-Methylphenyl)piperidin-4-ol represents a strategically important molecule in the field of
medicinal chemistry. Its synthesis, primarily achieved via a robust Grignard reaction with an N-
protected 4-piperidone, is a well-established and scalable process. A thorough understanding
of its synthesis, the rationale behind the procedural steps, and its comprehensive
spectroscopic characterization are fundamental for any research program aiming to utilize this
scaffold. As a versatile building block, it provides a validated starting point for the development
of novel therapeutic agents, particularly those targeting the central nervous system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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